(2S)-2-[(2S,3S,3aS,6R,7R,9bS)-2-hydroxy-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid
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Overview
Description
The compound (2S)-2-[(2S,3S,3aS,6R,7R,9bS)-2-hydroxy-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid is a complex organic molecule with a unique structure This compound is characterized by multiple chiral centers, a cyclopenta[a]naphthalene core, and various functional groups, including hydroxyl, methoxy, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The key steps typically include:
Formation of the cyclopenta[a]naphthalene core: This can be achieved through a series of cyclization reactions, often involving the use of catalysts such as palladium or copper.
Introduction of functional groups: Functional groups like hydroxyl, methoxy, and carboxylic acid are introduced through selective reactions. For instance, hydroxyl groups can be added via hydroboration-oxidation, while methoxy groups can be introduced through methylation reactions.
Chiral center formation: The stereochemistry of the compound is controlled through the use of chiral catalysts or chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts to reduce reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylic acid group would produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It could be used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For instance, if it is used as a drug, it may bind to a particular enzyme or receptor, modulating its activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar functional groups, used as a solvent and synthetic intermediate.
Volatile Organic Compounds: These compounds share some structural similarities and are used in various industrial applications.
Uniqueness
The uniqueness of (2S)-2-[(2S,3S,3aS,6R,7R,9bS)-2-hydroxy-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid lies in its complex structure and multiple chiral centers, which may confer unique chemical and biological properties compared to simpler compounds.
Properties
Molecular Formula |
C32H48O5 |
---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
(2S)-2-[(2S,3S,3aS,6R,7R,9bS)-2-hydroxy-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid |
InChI |
InChI=1S/C32H48O5/c1-19(2)21(5)10-11-22(29(35)36)28-26(33)18-32(8)25-13-12-23(20(3)4)30(6,16-15-27(34)37-9)24(25)14-17-31(28,32)7/h13-14,19,22-23,26,28,33H,3,5,10-12,15-18H2,1-2,4,6-9H3,(H,35,36)/t22-,23+,26-,28+,30+,31-,32+/m0/s1 |
InChI Key |
WMPHZBWMRPCPKN-JAWJHEJESA-N |
Isomeric SMILES |
CC(C)C(=C)CC[C@@H]([C@@H]1[C@H](C[C@]2([C@]1(CC=C3C2=CC[C@@H]([C@@]3(C)CCC(=O)OC)C(=C)C)C)C)O)C(=O)O |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC(C3(C)CCC(=O)OC)C(=C)C)C)C)O)C(=O)O |
Origin of Product |
United States |
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